molecular formula C20H10O6 B12290610 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione

2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione

Cat. No.: B12290610
M. Wt: 346.3 g/mol
InChI Key: HWZMMHFVOCAUNC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is part of the naphthoquinone family, known for its diverse biological and chemical properties. Naphthoquinones are characterized by their quinone structure, which contributes to their reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yield, short reaction time, and the reusability of the catalyst . Another approach involves the use of microwave-assisted three-component domino reactions, which proceed through Knoevenagel condensation, Michael addition, deprotonation, and 1,3-H shift steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and recyclable catalysts, are often applied to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are various substituted naphthoquinones, which exhibit unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . Additionally, it can inhibit enzymes such as human topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H10O6

Molecular Weight

346.3 g/mol

IUPAC Name

3-(1,3,4-trioxonaphthalen-2-yl)naphthalene-1,2,4-trione

InChI

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,13-14H

InChI Key

HWZMMHFVOCAUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(=O)C2=O)C3C(=O)C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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